Diruthenium pentaoxide

Description

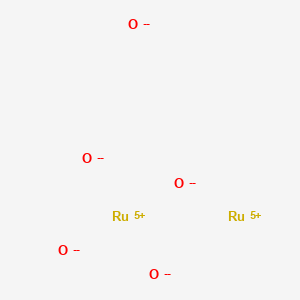

Structure

2D Structure

Properties

CAS No. |

12137-44-9 |

|---|---|

Molecular Formula |

O5Ru2 |

Molecular Weight |

282.135 |

IUPAC Name |

oxygen(2-);ruthenium(5+) |

InChI |

InChI=1S/5O.2Ru/q5*-2;2*+5 |

InChI Key |

HYMATMXIQAPSII-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+5].[Ru+5] |

Synonyms |

diruthenium pentaoxide |

Origin of Product |

United States |

Synthetic Methodologies for Diruthenium Pentaoxide and Oxide Containing Diruthenium Architectures

Precursor Selection and Design for Targeted Diruthenium Oxide Synthesis

The choice of precursor is a critical first step in the synthesis of ruthenium-based materials, heavily influencing the deposition process and the purity of the resulting film. rsc.org A wide array of precursors has been investigated for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.com

Initially, ruthenium pentacarbonyl [Ru(CO)₅] and triruthenium dodecacarbonyl [Ru₃(CO)₁₂] were explored as CVD precursors. rsc.org However, challenges such as the low vapor pressure of Ru₃(CO)₁₂ and the instability of Ru(CO)₅ limited their practical application. rsc.orgwikipedia.org This led to the development and exploration of numerous metal-organic precursors, which offer greater volatility and stability. google.com

These precursors are typically used in CVD or ALD processes where they are decomposed on a heated substrate, often in the presence of an oxidant like oxygen, to form ruthenium or ruthenium oxide films. rsc.orgacs.org The selection of the precursor and deposition conditions can be tailored to target either pure ruthenium metal or specific oxide phases like RuO₂. rsc.org For instance, higher oxygen concentrations during CVD generally favor the formation of RuO₂. rsc.org

Below is a table of common ruthenium precursors used for oxide deposition:

Table 1: Selected Ruthenium Precursors for Oxide Deposition| Precursor Name | Chemical Formula | Deposition Method(s) | Key Characteristics |

|---|---|---|---|

| Bis(ethylcyclopentadienyl)ruthenium | Ru(EtCp)₂ | CVD, ALD | Liquid at room temperature, commonly used. google.comresearchgate.net |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium | [Ru(tmhd)₃] | CVD | Solid precursor, requires dissolution for liquid injection systems. rsc.org |

| Tris(trifluoroacetylacetonato)ruthenium | [Ru(tfa)₃] | CVD | Good volatility and thermal stability. rsc.org |

| η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl | Ru(DMBD)(CO)₃ | ALD | Liquid, zero-oxidation state precursor, allows for lower deposition temperatures. acs.org |

| Tris(2,4-octanedionate)ruthenium | Ru(OD)₃ | CVD | Liquid at room temperature. google.com |

| Ruthenocene | RuCp₂ | CVD, ALD | One of the most frequently used precursors. wikipedia.orgresearchgate.net |

| Triruthenium dodecacarbonyl | Ru₃(CO)₁₂ | CVD | Poor vapor pressure complicates practical use. wikipedia.orggoogle.com |

Ligands play a crucial role in constructing and stabilizing diruthenium frameworks. The "paddlewheel" complex, where a Ru-Ru core is bridged by four equatorial ligands, is a foundational structure in diruthenium chemistry. rsc.org These bridging ligands can be varied, with carboxylates being the classic example, but also include N,O- and N,N'-bidentate ligands. rsc.org

The strategic selection of ligands can direct the assembly of desired architectures and enhance the stability of the diruthenium core in solution. rsc.org For example:

Formamidinate ligands have been shown to increase the stability of the diruthenium core. They increase the electron density on the core, which favors reversible oxidation processes. rsc.org

Carbonate ligands also increase the electron density on the diruthenium unit. rsc.org

Amidate ligands can be introduced to the diruthenium core, and ultrasound-assisted synthesis has been shown to be an effective method for preparing these monosubstituted derivatives, offering faster reaction rates and better yields. ucm.es

In the solid state, axial ligands can bridge diruthenium units to create extended polymeric structures, forming either linear or zig-zag chains. rsc.org

This ligand-assisted approach allows for the precise tuning of the electronic and structural properties of the resulting diruthenium complex.

Ruthenium Metal Precursors for Oxide Deposition

Solid-State Reaction Pathways for Diruthenium Oxide Phases

Solid-state synthesis is a traditional and powerful method for preparing thermally stable, crystalline inorganic materials, including complex oxides. chemrxiv.orgsciengine.com This method typically involves the high-temperature reaction of solid precursors, such as metal oxides or carbonates. sciengine.com For ruthenium-containing oxides, the reaction might involve heating a mixture of ruthenium dioxide (RuO₂) or ruthenium metal with other metal oxides to form ternary or more complex phases. sciengine.com

The general process involves:

Intimate mixing of powdered reactants.

Heating the mixture in a furnace for extended periods, often with intermediate grinding steps to ensure homogeneity.

The high temperatures provide the necessary activation energy for diffusion and reaction between the solid particles.

While effective for producing thermodynamically stable phases like the R₂Ru₂O₇ pyrochlores (where R is a rare-earth element), this high-temperature approach is generally not suitable for isolating metastable compounds. sciengine.com Metastable phases like diruthenium pentaoxide or certain mixed-metal rutile structures, β-(Mn,Ru)O₂, would likely decompose or fail to form under the harsh conditions of conventional solid-state synthesis. rsc.org

Solution-Phase Synthesis of Diruthenium Oxide Nanostructures

Solution-phase methods offer milder reaction conditions compared to solid-state pathways, providing greater control over particle size, morphology, and crystallinity. These techniques are particularly valuable for synthesizing nanomaterials and metastable phases that are inaccessible at high temperatures. sciengine.com

Hydrothermal and solvothermal synthesis are prominent solution-based techniques that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. sciengine.commdpi.com The autogenously generated pressure and elevated temperature facilitate the dissolution and recrystallization of reactants, leading to the formation of crystalline products.

These methods have proven highly effective for synthesizing complex and metastable ruthenium oxides at significantly lower temperatures (e.g., 100-250 °C) than solid-state reactions. sciengine.comrsc.orgnih.gov Key findings include:

Low-temperature (200 °C) hydrothermal synthesis has been used to create novel ruthenium(V) oxides such as Ca₁.₅Ru₂O₇ and SrRu₂O₆, which are metastable and decompose upon heating to higher temperatures (300–500 °C). nih.govresearchgate.net This suggests that such low-temperature routes could be a viable pathway for targeting other metastable phases like Ru₂O₅.

A series of rare-earth ruthenate pyrochlores (R₂Ru₂O₇) have been synthesized under mild hydrothermal conditions, yielding uniform, octahedral crystals. sciengine.com

Mixed manganese-ruthenium oxides have been prepared under acidic hydrothermal conditions, where the reaction temperature dictates the resulting crystal phase. rsc.org

The sol-gel process is a versatile wet-chemical technique used to produce oxide materials from molecular precursors. dtic.mil The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network).

A typical sol-gel synthesis for ruthenium oxide involves:

Hydrolysis and Condensation: A ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃·xH₂O) or a ruthenium alkoxide, is dissolved in a solvent (often an alcohol). researchgate.netresearchgate.net The addition of a reagent initiates hydrolysis and polycondensation reactions, forming a sol of ruthenium hydroxide (B78521) or oxide particles.

Gelation: As the condensation reactions continue, the sol particles link together to form a continuous network that spans the liquid medium, resulting in a gel.

Drying and Thermal Treatment: The gel is then dried to remove the solvent and subsequently heated at controlled temperatures to densify the material and induce crystallization, yielding the final oxide product. researchgate.net

This method has been successfully employed to create various ruthenium oxide nanostructures, including nanocrystalline films, nanowires, and nanocomposites with materials like graphene or silica. researchgate.netresearchgate.netacs.org For example, a template-assisted sol-gel method has been used to synthesize crystalline RuO₂ nanowires with a diameter of approximately 128 nm. acs.org The low processing temperatures make the sol-gel method another promising route for preparing nanostructured materials and potentially metastable oxide phases. dtic.mil

Hydrothermal and Solvothermal Approaches

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Ruthenium Oxide Thin Films

The fabrication of ruthenium oxide thin films, a critical component in advanced electronic devices, is predominantly achieved through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques offer precise control over film thickness, composition, and morphology.

Chemical Vapor Deposition (CVD):

Metal-organic CVD (MOCVD) is a widely employed method for depositing ruthenium (Ru) and ruthenium oxide (RuO₂) thin films. researchgate.net A common precursor for this process is bis(ethylcyclopentadienyl)ruthenium, which, in the presence of oxygen, facilitates the growth of these films at relatively low temperatures ranging from 320 to 480 °C. researchgate.net The specific phase of the deposited material, whether metallic Ru or RuO₂, can be controlled by adjusting process parameters, primarily the oxygen flow rate and substrate temperature. researchgate.net For instance, at lower oxygen flows (50 sccm) and temperatures below 480 °C, metallic Ru is the dominant phase. Conversely, higher oxygen flows (300 sccm) at temperatures above 400 °C lead to the formation of RuO₂. researchgate.net The resulting RuO₂ thin films have been reported to exhibit low resistivity, as low as 60 μΩ-cm. researchgate.net

Another approach involves the decomposition of the volatile precursor RuO₄ at temperatures between 150 and 220 °C, which yields high-quality RuO₂ thin films free of carbon impurities. rsc.org The choice of carrier gas is also crucial; high concentrations of O₂ in the reactor generally lead to the formation of the rutile phase of RuO₂. rsc.org While various organometallic precursors have been explored, achieving high growth rates and low resistivity often depends on the specific compound used. wikipedia.org For example, cyclopentadienyl-propylcyclopentadienylruthenium(II) has demonstrated promising results with high growth rates. wikipedia.org

Atomic Layer Deposition (ALD):

ALD is favored for producing conformal and ultrathin Ru and RuO₂ films, essential for applications in next-generation integrated circuits and memory devices. researchgate.netmdpi.com This technique involves self-limiting surface reactions of sequentially pulsed precursors and reactants.

A variety of precursors have been developed for Ru and RuO₂ ALD. One common precursor is η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl [Ru(DMBD)(CO)₃], which can be used with O₂ to deposit both Ru and RuO₂ films. acs.org The outcome is determined by the O₂ pulse duration; short pulses (2 seconds) yield metallic Ru films, while longer pulses (20 seconds) produce RuO₂. acs.org Thermal ALD of RuO₂ using this precursor has an optimal temperature window of 220 to 240 °C, resulting in films with a resistivity of approximately 62 μΩ cm. acs.org

Another established precursor is bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), often used with oxygen plasma in plasma-enhanced ALD (PEALD). mdpi.com The deposition temperature plays a critical role in the final product. At temperatures below 375 °C, polycrystalline ruthenium oxide films are formed, whereas higher temperatures result in pure polycrystalline metallic ruthenium. mdpi.com

A more recent development in ALD utilizes ruthenium tetroxide (RuO₄) in combination with alcohols, such as methanol (B129727). This low-temperature process (60 to 120 °C) allows for the deposition of amorphous RuO₂ films with nanocrystalline Ru inclusions. imec-publications.be These films can be crystallized into rutile RuO₂ through thermal annealing. imec-publications.be

An "ABC-type" ALD process has also been developed, which introduces a third step using H₂ gas. This additional step helps to reduce any ruthenium oxide formed during the O₂ pulse, allowing for the use of longer O₂ pulses which can enhance nucleation and lead to smoother films. aip.org

Table 1: Comparison of CVD and ALD Parameters for Ruthenium Oxide Thin Film Deposition

| Deposition Technique | Precursor(s) | Co-reactant(s) | Deposition Temperature (°C) | Resulting Film Composition | Key Findings & Resistivity |

|---|---|---|---|---|---|

| MOCVD | Bis(ethylcyclopentadienyl)ruthenium | Oxygen | 320 - 480 | Ru or RuO₂ | Phase controlled by O₂ flow and temperature. RuO₂ resistivity as low as 60 μΩ-cm. researchgate.net |

| Low-Temp CVD | Ruthenium tetroxide (RuO₄) | None (Decomposition) | 150 - 220 | RuO₂ | Produces carbon-free RuO₂ thin films. rsc.org |

| Thermal ALD | η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl | Molecular O₂ (long pulse) | 220 - 240 | RuO₂ (rutile phase) | Resistivity of approximately 62 μΩ cm. acs.org |

| PEALD | Bis(ethylcyclopentadienyl)ruthenium(II) | Oxygen plasma | < 375 | Polycrystalline RuO₂ | Growth of polycrystalline ruthenium oxide films. mdpi.com |

| Low-Temp ALD | Ruthenium tetroxide (RuO₄) | Methanol | 60 - 120 | Amorphous RuO₂ with Ru nanocrystallites | Annealing yields crystalline rutile RuO₂. imec-publications.be |

| ABC-type ALD | Ethylbenzene(1,3-butadiene)Ru(0) | O₂ and H₂ | 225 | Metallic Ru with low oxygen impurity | H₂ pulse reduces RuOₓ formed during the O₂ pulse. aip.org |

Post-Synthetic Functionalization and Doping Strategies for Diruthenium Oxide Systems

Post-synthetic modification provides a powerful avenue to tailor the properties of diruthenium oxide systems for specific applications by decorating substrates with ruthenium species or integrating ruthenium units into larger frameworks. Doping, on the other hand, involves the introduction of foreign elements to modify the electronic structure and enhance stability.

The decoration of metal oxide supports with ruthenium species is a key strategy to create highly active and stable catalysts. This approach is particularly relevant in electrocatalysis for reactions like the oxygen evolution reaction (OER).

One method involves loading ruthenium clusters onto a lattice-distorted transition metal oxide, such as lithium-ion intercalated hematite (B75146) (Fe₂O₃). rsc.org The introduction of lithium distorts the FeO₆ unit cells, which in turn can enhance the interaction with the decorated ruthenium clusters. rsc.org This strategy aims to improve electron conductivity and optimize the binding strength for reaction intermediates. rsc.org The ruthenium clusters themselves are responsible for promoting specific reaction steps, for example, hydrogen molecule formation in the hydrogen evolution reaction (HER). rsc.org

Another approach focuses on creating core-shell nanostructures. For instance, a Ru core can be encapsulated by a shell of another material, such as iridium oxide (IrOₓ) or molybdenum oxysulfide (MoO(S)₃), to protect the active Ru sites from degradation in harsh acidic environments. rsc.org This encapsulation not only enhances stability but can also induce charge redistribution at the core-shell interface, leading to improved catalytic activity. rsc.org

The interaction between the ruthenium species and the metal oxide support is critical. researchgate.net For example, the addition of ceria (CeO₂) to a La₂O₃ support for a ruthenium catalyst can increase the number of defect sites and the proportion of metallic ruthenium, which facilitates key reaction steps in ammonia (B1221849) synthesis. researchgate.net

Table 2: Strategies for Decorating Metal Oxide Substrates with Ruthenium Species

| Support Material | Ruthenium Species | Modification Strategy | Application | Key Findings |

|---|---|---|---|---|

| Hematite (Fe₂O₃) | Ruthenium clusters | Lithium intercalation of support | Electrocatalytic water splitting | Lattice distortion of Fe₂O₃ enhances interaction with Ru clusters, boosting catalytic activity. rsc.org |

| Ruthenium Core | Iridium oxide (IrOₓ) shell | Core-shell synthesis | Acidic Oxygen Evolution Reaction (OER) | IrOₓ shell protects the active Ru core and induces favorable charge redistribution. rsc.org |

| Lanthanum Oxide (La₂O₃) | Ruthenium catalyst | Ceria (CeO₂) addition to support | Ammonia synthesis | Ceria enhances defect sites and the amount of metallic Ru, improving catalytic performance. researchgate.net |

Metal-Organic Frameworks (MOFs) and polyhedra offer a versatile platform for integrating diruthenium units, creating highly ordered, porous materials with tailored functionalities for applications in photocatalysis and beyond.

One strategy involves the post-synthetic modification of a pre-existing MOF. For example, a photoactive ruthenium-based complex can be encapsulated within the pores of a MOF, such as an IRMOF, to create a host-guest system. researchgate.net This "ship-in-a-bottle" approach can lead to enhanced photophysical properties, including tunable luminescence and improved photon-to-electron conversion efficiency, due to the caging effect of the MOF which can limit non-radiative decay pathways. researchgate.net

Another approach is to use ruthenium complexes as building blocks in the initial synthesis of the framework. Molecular ruthenium water oxidation catalysts have been engineered as metal complex building units to construct three-dimensional metal covalent organic frameworks (MCOFs). bohrium.com This results in the periodic arrangement of Ru sites within a crystalline, porous structure, leading to excellent performance in water oxidation. bohrium.com

Ruthenium complexes can also be integrated into MOFs to act as photosensitizers. For instance, a ruthenium polypyridyl complex can be incorporated into a MOF structure, enabling the resulting material to drive various organic transformations under near-infrared light irradiation through a two-photon absorption process. nih.gov Similarly, co-encapsulating ruthenium and rhenium complexes within a MOF can create a system for CO₂ reduction, where the ruthenium complex acts as a photosensitizer and the rhenium complex as the catalyst. mdpi.com

Table 3: Integration of Ruthenium Units into MOFs and Polyhedra

| Framework Type | Ruthenium Unit | Integration Method | Application | Key Findings |

|---|---|---|---|---|

| IRMOF | Ruthenium-based complex | Post-synthetic encapsulation | Photofunctional materials | Enhanced luminescence and photon-to-electron conversion. researchgate.net |

| Metal Covalent Organic Framework (MCOF) | Molecular ruthenium water oxidation catalyst | Used as a building unit in synthesis | Water oxidation | Periodic arrangement of Ru sites leads to high catalytic activity. bohrium.com |

| MOF-253 analogue | Ruthenium polypyridyl complex | Integration during synthesis | Photocatalysis | Enables organic transformations under near-infrared light via two-photon absorption. nih.gov |

| UiO-66 | Ruthenium and Rhenium complexes | Co-encapsulation | CO₂ reduction | Creates a photosensitizer-catalyst system for CO₂ conversion. mdpi.com |

Decoration of Metal Oxide Substrates with Ruthenium Species

Reaction Optimization and Process Scalability for Diruthenium Oxide Production

The transition from laboratory-scale synthesis to industrial production of diruthenium oxides and related materials necessitates a strong focus on reaction optimization and process scalability. This involves developing efficient, cost-effective, and reproducible manufacturing methods.

Reaction Optimization:

Statistical methods like Design of Experiments (DoE) are instrumental in optimizing reaction conditions. whiterose.ac.uk DoE allows for the systematic variation of multiple factors (e.g., temperature, pressure, reactant concentrations, catalyst loading) to identify the optimal conditions for yield, purity, and other desired outcomes. whiterose.ac.uk For instance, in the synthesis of oxalamides using a ruthenium pincer catalyst, DFT calculations can be used to elucidate the reaction mechanism and identify the rate-determining step, which can then guide the modification of the catalyst to improve reactivity. rsc.org

The development of "reactive printing" techniques, such as Print-Light-Synthesis, offers a novel approach to fabricating ruthenium oxide thin film electrodes at room temperature. unibo.it This method combines inkjet printing of a ruthenium precursor ink with immediate UV exposure, allowing for the simultaneous printing and photo-induced conversion of the precursor into ruthenium oxide. unibo.it This eliminates the need for high-temperature post-processing steps, simplifying the manufacturing process. unibo.it

Process Scalability:

For large-scale production, the synthesis method must be inherently scalable. Flame spray pyrolysis (FSP) is a gas-phase synthesis technique that has been demonstrated for the rapid and scalable one-step production of catalyst solid solutions, such as those containing iridium and antimony-doped tin oxide. dlr.de This continuous process allows for the production of multicomponent nanomaterials at an industrial scale. dlr.de

Ultrasonic exfoliation is another scalable technique for producing high-quality monolayer RuO₂ nanosheets. hielscher.com This method is efficient, has high yields, and is suitable for large-scale production for applications in electronics, catalysis, and energy storage. hielscher.com

The development of CMOS-compatible processes is crucial for integrating ruthenium-based materials into semiconductor manufacturing. This includes developing scalable patterning techniques, such as dry etch processing, for creating catalyst structures for applications like metal-assisted chemical etch (MacEtch). Furthermore, controlling the oxidation state of the ruthenium catalyst is critical for tailoring its activity for specific applications.

The ultimate goal is to develop catalysts that are not only active and stable but also economically viable. This includes strategies to reduce the reliance on expensive and scarce metals like iridium by using more abundant elements like ruthenium in combination with other materials. heraeus-precious-metals.com

Table 4: Methods for Reaction Optimization and Scalable Production of Ruthenium Oxides

| Method | Description | Application | Key Advantages |

|---|---|---|---|

| Design of Experiments (DoE) | Statistical approach to systematically vary reaction parameters to find optimal conditions. whiterose.ac.uk | Optimization of chemical synthesis | Efficiently identifies optimal reaction conditions for yield and purity. whiterose.ac.uk |

| Print-Light-Synthesis | Inkjet printing of a precursor ink followed by immediate UV-induced conversion to the final material. unibo.it | Fabrication of RuO₂ thin film electrodes | Room temperature process, eliminates high-temperature post-processing. unibo.it |

| Flame Spray Pyrolysis (FSP) | Gas-phase synthesis for rapid, one-step production of multicomponent nanomaterials. dlr.de | Scalable production of catalysts | Continuous, scalable process for industrial production. dlr.de |

| Ultrasonic Exfoliation | Use of ultrasound energy to exfoliate bulk materials into nanosheets. hielscher.com | Production of RuO₂ nanosheets | Efficient, high-yield, and scalable production of high-quality nanosheets. hielscher.com |

Advanced Spectroscopic and Structural Characterization of Diruthenium Pentaoxide

Vibrational Spectroscopy for Ligand and Metal-Oxide Bond Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for probing the bonding environment within a material. They provide information on the characteristic vibrational frequencies of metal-oxygen bonds, allowing for structural and compositional analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For metal oxides, the 500–1500 cm⁻¹ spectral region is particularly informative, as it contains the characteristic stretching frequencies for metal-oxygen bonds. fu-berlin.de Specifically, vibrations corresponding to metal-oxygen single bonds are typically found between 500 and 1000 cm⁻¹, while metal-oxygen double bonds (M=O) appear at higher frequencies, generally between 900 and 1200 cm⁻¹. fu-berlin.de

In the context of diruthenium pentaoxide, one would expect to observe distinct absorption bands corresponding to different types of Ru-O bonds, such as bridging Ru-O-Ru linkages and potentially terminal Ru=O bonds, depending on the specific crystal or molecular structure. For comparison, Fourier Transform Infrared (FT-IR) studies of related ruthenium oxides like RuO₂ have identified characteristic Ru-O vibrational modes. researchgate.net Although specific, peer-reviewed IR spectra for pure Ru₂O₅ are not widely available, the expected vibrational frequencies can be estimated based on these principles.

Table 1: Representative IR Absorption Bands for Ruthenium Oxides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Bond Type | Reference |

|---|---|---|---|

| Ru-O Stretch | 500 - 1000 | Single Bond | fu-berlin.de |

| Ru=O Stretch | 900 - 1200 | Double Bond | fu-berlin.de |

This table includes generalized data for metal-oxygen bonds and specific data for related oxides to infer the expected spectral regions for this compound.

Raman spectroscopy is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides insights into the crystalline structure and phase of a material. For ruthenium oxides, Raman spectroscopy has been used to identify specific phonon modes. For instance, crystalline RuO₂ (with a rutile structure) exhibits characteristic Raman-active modes, including Eg, A₁g, and B₂g vibrations. researchgate.net

Studies on amorphous hydrous ruthenium oxide have shown that Raman spectra change significantly with the material's hydration level and electrochemical state, indicating a high sensitivity to structural and electronic variations. koreascience.kr For this compound, Raman spectroscopy would be crucial for identifying its unique structural fingerprint and distinguishing it from other oxides like RuO₂. One would anticipate a complex spectrum with multiple bands corresponding to the various Ru-O stretching and bending modes within the Ru₂O₅ unit.

Table 2: Characteristic Raman Modes for Ruthenium Dioxide (RuO₂) for Comparison

| Raman Mode | Typical Wavenumber (cm⁻¹) | Symmetry | Reference |

|---|---|---|---|

| Eg | ~528 | researchgate.net | |

| A₁g | ~646 | researchgate.net |

This table presents data for RuO₂ to provide context for the vibrational modes that might be observed in related ruthenium oxides.

Infrared (IR) Spectroscopy

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques probe the transitions of electrons between different energy levels within a material upon absorption of UV, visible, or X-ray radiation. These methods are fundamental for determining electronic structure, band gaps, and the oxidation states of constituent elements. mit.eduethz.ch

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of valence electrons to higher energy orbitals. libretexts.org In transition metal compounds, these absorptions can arise from several types of electronic transitions, including d-d transitions and charge-transfer (CT) transitions. libretexts.org

For a mixed-valence compound like this compound, which formally contains both Ru(IV) and Ru(VI) or delocalized Ru(V) centers, the UV-Vis spectrum is expected to be dominated by intense charge-transfer bands. These can include ligand-to-metal charge transfer (LMCT) and metal-to-metal charge transfer (MMCT) or intervalence charge transfer (IVCT) transitions. The energy of the IVCT band, in particular, provides insight into the degree of electronic communication between the ruthenium centers. Studies on ruthenium oxide nanoparticles have shown broad absorption in the UV region. researchgate.net The optical band gap of the material, a key parameter for semiconductor applications, can be determined from the absorption edge in the UV-Vis spectrum. analis.com.my

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| d-d Transitions | Excitation of an electron between d-orbitals. Often weak. | Visible |

| O(2p) → Ru(4d) LMCT | Ligand-to-Metal Charge Transfer. | UV / Visible |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within a material. malvernpanalytical.commicro.org.au The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state.

For this compound, XPS is the definitive technique for confirming the oxidation states of the ruthenium ions. The Ru 3d and Ru 3p core-level spectra would be of primary interest. In a mixed-valence system, these peaks would be expected to show broadening or multiple components corresponding to the different ruthenium oxidation states (e.g., +4, +5, or +6). Analysis of RuO₂ thin films by XPS has been used to confirm the Ru⁴⁺ state and identify surface species. researchgate.net A detailed analysis of the Ru 3d region for Ru₂O₅ would involve deconvolution of the spectrum to quantify the relative amounts of the different ruthenium species present. The O 1s spectrum would likewise provide information on oxygen in the oxide lattice versus other forms like adsorbed water or hydroxyl groups.

Table 4: Representative XPS Binding Energies for Ruthenium Oxides

| Core Level | Oxidation State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Ru 3d₅/₂ | Ru⁴⁺ (in RuO₂) | 280.8 - 281.2 | researchgate.net |

| Ru 3d₅/₂ | Ru(V) | > 282.0 (Expected) | Inferred |

Note: The binding energy for Ru(V) is an expected value, as higher oxidation states lead to higher binding energies. Precise values for Ru₂O₅ would require experimental verification.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Magnetic Resonance Techniques

Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide detailed information about the local chemical environment and unpaired electrons, respectively.

While NMR spectroscopy is a powerful tool for structural elucidation of diamagnetic organometallic diruthenium complexes, its application to paramagnetic solid-state oxides like this compound is more specialized and not commonly reported in the literature. unibo.itresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, on the other hand, is specifically used to study species with unpaired electrons. Given that Ru(V) has a d³ electronic configuration and is paramagnetic, EPR would be a highly relevant technique for the characterization of Ru₂O₅. The resulting EPR spectrum could provide valuable information on the g-tensor and hyperfine coupling constants, yielding insights into the electronic structure and the environment of the paramagnetic Ru(V) centers. However, there is a notable lack of specific EPR studies on isolated this compound in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic or specific paramagnetic systems)

Diffraction Techniques for Crystalline Structure Determination

Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a bulk sample and for assessing material purity and crystallinity. rsc.org The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid.

While specific XRD patterns for Ru2O5 are not available due to its instability, analysis of related, stable oxides like RuO2 is common. The XRD pattern for crystalline RuO2 typically shows characteristic peaks corresponding to its tetragonal rutile structure (JCPDS No. 065-2824). mdpi.comelectrochemsci.org In studies of hydrous ruthenium oxide, XRD is used to monitor the transition from an amorphous state to a crystalline RuO2 structure upon annealing, with sharp diffraction peaks appearing and intensifying at higher temperatures. researchgate.net For mixed-metal oxides like (Mn,Ru)O2, XRD analysis reveals how the incorporation of ruthenium expands the unit cell volume and can lead to peak broadening due to the formation of nanocrystalline material. rsc.org

An XRD analysis of a sample containing Ru2O5 would be used to confirm its crystal structure (if crystalline), identify any impurities (such as RuO2), and estimate the average crystallite size from the peak broadening using the Scherrer equation.

Table 3: Representative Powder XRD Data for Ruthenium Dioxide (RuO₂)

| 2θ (degrees) | (hkl) Plane | Structure | Reference |

| ~28.0° | (110) | Tetragonal (Rutile) | researchgate.net |

| ~35.1° | (101) | Tetragonal (Rutile) | researchgate.net |

| ~40.0° | (200) | Tetragonal (Rutile) | researchgate.net |

| ~54.3° | (211) | Tetragonal (Rutile) | researchgate.net |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.netresearchgate.net It provides exact data on unit cell dimensions, bond lengths, bond angles, and atomic coordinates. researchgate.net Obtaining this data requires growing a suitable single crystal of the compound, which represents a significant challenge for an unstable species like Ru2O5.

While no single-crystal structure of Ru2O5 has been reported, the technique has been applied to numerous other ruthenium compounds, including complex ruthenium(V) oxides synthesized under specific conditions. For example, the hydrothermal synthesis of SrRu2O6 yielded crystals suitable for analysis, revealing a layered structure with RuO6 octahedra and confirming the Ru oxidation state of +5 through bond valence sum calculations. warwick.ac.uk Such an analysis for Ru2O5 would unambiguously determine the coordination environment of the Ru(V) ions and the precise Ru-O bond lengths and Ru-O-Ru bond angles, which are critical for understanding its electronic and magnetic properties.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Ruthenium(V) Oxide (Data for SrRu₂O₆, a stable Ru(V) oxide, is shown for illustrative purposes)

| Parameter | Value |

| Compound | SrRu₂O₆ |

| Crystal System | Trigonal |

| Space Group | P-31c |

| a (Å) | 5.6176(1) |

| c (Å) | 5.2504(1) |

| Ru-O bond lengths (Å) | 1.956(2) - 1.963(2) |

Data sourced from the study of a hydrothermally synthesized Ru(V) oxide. warwick.ac.uk

Powder X-ray Diffraction (XRD)

Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, texture, and particle size of a material at the micro- and nanoscale. mdpi.comelectrochemsci.org An electron beam is scanned across the sample, and the resulting signals are used to generate high-resolution images of the surface topography.

SEM studies of various ruthenium oxides have provided key morphological information. For synthesized RuO2 nanoparticles, SEM micrographs have shown highly dense and agglomerated particles. mdpi.com In other work, electrodeposited RuO2 films were shown by SEM to have complete substrate coverage with a nanograined surface. electrochemsci.org When used to analyze Mn-doped RuO2 thin films, SEM images revealed a porous structure with interconnected macropores, the size of which varied with dopant concentration. aaru.edu.jo

For a sample of this compound, SEM would be invaluable for characterizing its particle morphology (e.g., granular, spherical, rod-like), state of aggregation, and surface texture. When combined with Energy Dispersive X-ray spectroscopy (EDX), it could also provide elemental composition maps of the sample surface. rsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystal structure of nanomaterials. grafiati.com High-Resolution TEM (HR-TEM) further allows for the direct imaging of the atomic lattice of a crystalline material. dicames.online

HR-TEM would offer deeper insights into the crystalline nature of the material. By resolving the atomic planes, it would be possible to measure the lattice spacing (d-spacing), identify crystal facets, and observe any crystalline defects, stacking faults, or amorphous domains within the particles. Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, would yield diffraction patterns to confirm the crystal structure and phase purity of the Ru₂O₅ sample. For instance, studies on ruthenium-decorated vanadium pentoxide have successfully used TEM and HR-TEM to visualize the decorated nanoparticles and their crystalline structure. rsc.org

Illustrative Data from Hypothetical TEM/HR-TEM Analysis of this compound: The following table illustrates the type of data that would be generated from a TEM/HR-TEM analysis of a hypothetical Ru₂O₅ sample. Note: This data is for illustrative purposes only and is not from actual experimental results on Ru₂O₅.

| Parameter | Hypothetical Observation | Significance |

| Morphology | Agglomerated nanoparticles | Indicates particle interaction and synthesis conditions. |

| Particle Size | 20-50 nm | Affects surface area and potential catalytic activity. |

| Crystallinity | Polycrystalline | Reveals the presence of multiple crystal domains. |

| Lattice Fringes | Visible lattice planes | Confirms the crystalline nature of the nanoparticles. |

| d-spacing | 0.32 nm | Corresponds to a specific crystal plane (e.g., (110)), used for phase identification. |

| SAED Pattern | Concentric rings with bright spots | Characteristic of a polycrystalline material. |

Synchrotron-Based and Other Advanced Characterization Methods

Synchrotron-based X-ray techniques are exceptionally sensitive probes of the electronic and physical structure of materials.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to determine the local electronic structure, oxidation state, and coordination environment of a specific atom within a material. researchgate.netscielo.br It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, a mixed-valence compound likely containing Ru(V) or a combination of Ru(IV) and Ru(VI), XAS would be a critical tool. Although studies applying XAS specifically to Ru₂O₅ are not found, its application to other mixed-valence ruthenium systems demonstrates its utility. scielo.brrsc.org

XANES analysis of the Ru K-edge or L-edge would provide definitive information on the average oxidation state of the ruthenium atoms. The precise energy of the absorption edge is highly sensitive to the valence state; a shift to higher energy typically indicates a higher oxidation state.

EXAFS analysis would reveal details about the local atomic structure around the ruthenium atoms. It can determine the coordination number (number of nearest neighbors), bond distances to neighboring oxygen atoms (Ru-O paths), and even distances to the next-nearest ruthenium atoms (Ru-Ru paths). This data is crucial for building an accurate structural model of the Ru₂O₅ unit cell.

Illustrative Data from Hypothetical XAS Analysis of this compound: This table represents the kind of structural parameters that could be extracted from an EXAFS analysis of Ru₂O₅. Note: This data is hypothetical and for illustrative purposes.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Ru-O | 6.1 ± 0.5 | 1.98 ± 0.02 | 0.004 |

| Ru-Ru | 4.2 ± 0.6 | 3.15 ± 0.03 | 0.006 |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to probe structural features on a larger length scale, typically from 1 to 100 nanometers. It provides information about particle size, shape, size distribution, and porosity. researchgate.net

While no SAXS studies have been reported specifically for this compound, this technique would be highly valuable for characterizing the nanoscale architecture of Ru₂O₅ materials, especially if they are synthesized to have a porous structure for applications like catalysis or energy storage. SAXS can distinguish between surface and volume fractals, providing insight into the roughness of particle surfaces and the nature of their aggregation. For example, SAXS has been effectively used to analyze the porosity of mesoporous RuO₂ films. researchgate.net An analysis of Ru₂O₅ using SAXS could reveal key information about its pore structure and specific surface area, which are critical parameters for performance in many applications.

Illustrative Data from Hypothetical SAXS Analysis of this compound: The following table shows potential data that could be obtained from a SAXS experiment on a hypothetical nanoporous Ru₂O₅ material. Note: This data is illustrative and not based on published results.

| Parameter | Hypothetical Value | Significance |

| Radius of Gyration (Rg) | 15 nm | Provides a measure of the average particle size. |

| Porod Exponent | 3.8 | Suggests well-defined, smooth interfaces (a value of 4 indicates ideal smooth surfaces). |

| Fractal Dimension | 2.5 | Indicates a surface fractal, describing the roughness of the pore network. |

Electronic Structure and Bonding in Diruthenium Pentaoxide Analogues

Quantum Chemical Investigations of Electronic Configuration and Molecular Orbitals

Quantum chemical studies, particularly those employing Density Functional Theory, have been instrumental in elucidating the electronic configuration and the nature of molecular orbitals in diruthenium systems.

Density Functional Theory (DFT) has become a cornerstone for investigating the molecular geometry and electronic structures of diruthenium complexes and ruthenium oxides. mdpi.comd-nb.inforsc.orgacs.org Calculations are used to optimize molecular geometries, predict vibrational frequencies, and understand the composition of frontier orbitals. d-nb.info For instance, in studies of divinylphenylene-bridged diruthenium complexes, DFT methods were used to calculate the ground-state electronic structure, providing insights into the nature of frontier orbitals and assigning electronic transitions observed in spectra. d-nb.info

In the context of ruthenium oxides, DFT+U calculations (DFT with an added Hubbard U term) are employed to explore the effects of electron correlation. acs.org These calculations show that increasing the effective electron correlation (U) can induce a metal-insulator transition, moving the Ru 4d t2g-band away from the Fermi level and opening a bandgap. acs.org Similarly, DFT has been used to reproduce the experimental structures of diruthenium(2.5) complexes, confirming the sensitivity of the Ru(µ-Cl)3Ru core to its surrounding ligands. researchgate.net

Table 1: Selected Applications of DFT in Diruthenium Analogue Research

| Compound/System | DFT Method/Focus | Key Findings | Reference(s) |

| Paddlewheel Diruthenium Complex | Unrestricted DFT | Optimized Ru-Ru bond length (2.337 Å) consistent with experimental data (2.2978(4) Å). | mdpi.com |

| Rutile RuO₂ | DFT+U | Explored electron correlation effects; demonstrated a correlation-induced metal-insulator transition with increasing U value. | acs.org |

| Diruthenium Pentalene Analogue | DFT Calculations | Investigated bonding and electronic properties, revealing a lower HOMO-LUMO gap. | ias.ac.in |

| Divinylphenylene-Bridged Complexes | ADF2005.01, Gaussian 03 | Calculated ground-state electronic structure and geometry-optimized structures for various oxidation states. | d-nb.info |

Analysis of Frontier Molecular Orbitals (MOs)

Frontier Molecular Orbital (FMO) theory is critical for understanding the reactivity and electronic transitions in molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comnumberanalytics.com In many diruthenium complexes, the HOMO is primarily metal-based, often corresponding to the Ru-Ru δ* antibonding orbital or Ru 4d orbitals, while the LUMO can be localized on the ligands (π* orbitals) or the diruthenium core (π* or σ* Ru-Ru orbitals). mdpi.comsciforum.net

For example, DFT calculations on a paddlewheel-type diruthenium naphthyridine complex revealed that its HOMO is localized on the δ* (Ru₂) orbital, while the LUMO is on the π* orbital of the naphthyridine ligand. mdpi.com This specific MO configuration gives rise to intense metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The energy gap between the HOMO and LUMO is a key parameter; a smaller gap often indicates higher reactivity and thermodynamic instability. ias.ac.innumberanalytics.com The nature of the ligands can significantly influence the energies of these orbitals, allowing for the tuning of the HOMO-LUMO gap and, consequently, the electronic properties of the complex. rsc.orgnih.gov

Multiple Metal-Metal Bonding in Diruthenium Cores

A fascinating aspect of diruthenium chemistry is the formation of multiple bonds between the two ruthenium atoms. This is particularly evident in "paddlewheel" type complexes, where two metal atoms are held in close proximity by four bridging ligands. purdue.edu The Ru-Ru bond order in these systems is highly dependent on the oxidation state of the diruthenium core.

Diruthenium paddlewheel complexes with a Ru₂⁵⁺ core, for instance, are characterized by a strong metal-metal interaction with a formal bond order of 2.5. researchgate.netnih.govrsc.org This corresponds to a σ²δ²π⁴(δπ)³ electronic configuration. rsc.org The stability of different oxidation states (and thus different bond orders) is heavily influenced by the nature of the equatorial and axial ligands. researchgate.net Theoretical studies have shown that as the electron count in diruthenium complexes increases, the Ru-Ru distance generally lengthens, which can be interpreted as a decrease in the metal-metal bond order from triple to double to single bonds. sonar.ch However, other factors, such as internal rotation due to bulky ligands, can sometimes lead to a decrease in Ru-Ru bond length despite a reduction in bond order. rsc.orgcore.ac.uk

Table 2: Correlation of Ru-Ru Distance and Electron Count in Diruthenium Complexes

| Complex Type/Electron Count | Ru-Ru Distance (Å) | Inferred Bond Order | Reference(s) |

| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)₃]⁺ (30 e⁻) | 2.468 | Triple Bond | sonar.ch |

| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)₂(µ₂-SAr)]⁺ (32 e⁻) | 2.624 | Double Bond | sonar.ch |

| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)(µ₂-SAr)₂]⁺ (34 e⁻) | 2.811 | Single Bond | sonar.ch |

| [Ru'₂₄-D] (Ru₂⁵⁺ core) | 2.3288(8) | 2.5 | rsc.org |

| [Ru'NAA] (Ru₂⁵⁺ core) | 2.3155(6) | 2.5 | rsc.org |

Ruthenium Oxidation States and Spin States in Oxide Environments

Ruthenium is known for its ability to exist in a wide range of oxidation states, from 0 to +8, with +2, +3, and +4 being the most common in its compounds. wikipedia.org In oxide environments, ruthenium typically exhibits higher oxidation states. While many stable ruthenium oxides contain Ru(IV), such as in the common rutile RuO₂, highly oxidizing conditions are often required to achieve the +5 and +6 states. diamond.ac.uk The synthesis of new metastable ruthenium oxides via low-temperature hydrothermal routes has successfully produced compounds containing Ru(V). diamond.ac.uk

The electronic configuration of ruthenium ions, particularly the number of d-electrons, plays a crucial role in determining the material's properties. aip.org For example, the 4d⁵ configuration of Ru³⁺ and the 4d⁴ configuration of Ru⁴⁺ give rise to vastly different electronic and magnetic phenomena due to the interplay of crystal field effects, spin-orbit coupling, and Coulomb interactions. aip.orgarxiv.org The spin state of ruthenium in these oxides is also a key area of research. In materials like SrRuO₃ (a ferromagnet) and CaRuO₃ (a paramagnet), the 4d-spin contributions are predominant, whereas they are not in nonmagnetic RuO₂. aps.org The study of spin fluctuations using techniques like Ru NMR helps to characterize the magnetic properties, distinguishing between ferromagnetic and antiferromagnetic correlations. aps.org

Electronic Delocalization and Charge Transfer Pathways

Electronic delocalization and charge transfer are fundamental processes that dictate the electronic and optical properties of diruthenium compounds. Delocalization can occur through the metal-metal bond itself or be mediated by bridging ligands. acs.orgufpr.br In mixed-valence complexes, where ruthenium exists in two different oxidation states (e.g., Ru(II) and Ru(III)), an electron may transfer from the more reduced center to the more oxidized one. This process, known as intervalence charge transfer (IVCT), can be driven by light and is a powerful probe of the electronic coupling between the metal centers. researchgate.netsydney.edu.au

The pathway for this charge transfer is critical. It can occur directly through space or, more commonly, through the orbitals of a bridging ligand. researchgate.net Ligands with low-lying π* orbitals are particularly effective at mediating this electron transfer. researchgate.net Another important phenomenon is metal-to-ligand charge transfer (MLCT), where an electron is excited from a metal-centered orbital to a ligand-centered orbital. mdpi.comsciforum.net This is a common transition in ruthenium polypyridyl complexes and is responsible for their strong absorption in the visible spectrum. sciforum.netnih.gov The reverse process, ligand-to-metal charge transfer (LMCT), is also possible and involves excitation from a ligand-based orbital to a metal-based one. hku.hk The ability to control these charge transfer pathways is key to designing molecules for applications in light-harvesting and photocatalysis. fau.de

Electrochemical Properties and Redox Behavior of Diruthenium Oxide Systems

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the context of diruthenium oxide systems, these methods provide valuable insights into the electron transfer processes, stability of different oxidation states, and the influence of the surrounding chemical environment.

Diruthenium complexes often exhibit multiple redox events, which can be clearly identified and characterized using CV and DPV. For instance, studies on various diruthenium complexes have revealed successive one-electron oxidation and reduction steps. acs.orgnih.govacs.org The resulting voltammograms typically show a series of peaks, each corresponding to a specific redox transition of the diruthenium core or the associated ligands. rsc.orgacademie-sciences.fr The shape and separation of these peaks provide information about the reversibility and kinetics of the electron transfer processes. rsc.org

For example, the cyclic voltammogram of a diruthenium complex might show a reversible one-electron oxidation from a Ru₂⁵⁺ state to a Ru₂⁶⁺ state, followed by a quasi-reversible or irreversible oxidation to a Ru₂⁷⁺ state. acs.org Similarly, reduction processes can also be observed, corresponding to the formation of lower oxidation states like Ru₂⁴⁺. acs.org The use of DPV can enhance the resolution of these redox events, allowing for more accurate determination of the redox potentials. rsc.orgnih.govresearchgate.net

The electrochemical response is highly dependent on the specific diruthenium compound and the experimental conditions. For instance, the CV of sputtered ruthenium oxide (RuOx) films, which can be considered a form of diruthenium oxide within their structure, shows broad redox features corresponding to multiple overlapping redox transitions. mdpi.comnih.gov These features are crucial for their application in neural stimulation and recording electrodes, where the ability to store and inject charge is paramount. mdpi.com The potential window for these measurements is carefully chosen to avoid the electrolysis of water. mdpi.comnih.gov

Furthermore, spectroelectrochemistry, which combines electrochemical measurements with spectroscopic techniques like UV-vis-NIR, provides a more detailed picture by allowing the identification of the species formed at each redox potential. acs.orgrsc.orgnih.gov This combined approach has been instrumental in assigning the observed redox waves to specific metal-centered or ligand-centered processes. acs.org

Determination of Redox Potentials and Multi-Electron Transfer Processes

The determination of redox potentials is a fundamental aspect of characterizing diruthenium oxide systems, as these values dictate the thermodynamic feasibility of electron transfer reactions. These potentials are typically measured against a reference electrode and are influenced by a variety of factors, including the nature of the ligands, the solvent, and the specific oxidation states of the ruthenium centers. acs.orgrsc.org

Diruthenium complexes are well-known for their ability to undergo multi-electron transfer processes, meaning they can exist in several stable or quasi-stable oxidation states. acs.orgacs.org This property is central to their potential applications in catalysis and energy storage. The redox potentials for these transitions can be precisely determined from cyclic and differential pulse voltammetry data.

For example, a diruthenium complex might exhibit a series of one-electron redox processes, such as the Ru₂⁵⁺/Ru₂⁴⁺, Ru₂⁶⁺/Ru₂⁵⁺, and Ru₂⁷⁺/Ru₂⁶⁺ couples. acs.org The potential at which each of these transitions occurs provides a quantitative measure of the energy required to add or remove an electron from the diruthenium core. In some cases, two one-electron processes can merge to appear as a single two-electron wave, particularly when the two redox events are very close in potential. acs.org

The separation between successive redox potentials, often referred to as the comproportionation constant (Kc), gives an indication of the stability of the intermediate mixed-valence state. rsc.org A large Kc value suggests that the mixed-valence species is thermodynamically favored.

The study of multi-electron transfer is not limited to discrete molecular complexes. In materials like ruthenium oxide, which can be viewed as a network of diruthenium and other ruthenium oxide species, a wide range of redox states are accessible over a given potential window. mdpi.com This allows for significant charge storage through a series of facile changes in the oxidation state of the ruthenium atoms within the material's three-dimensional structure. mdpi.com This behavior is key to the pseudocapacitive properties of ruthenium oxide-based electrodes.

Electrochemical Stability and Reversibility of Diruthenium Oxide Species

The electrochemical stability and reversibility of diruthenium oxide species are critical parameters that determine their suitability for practical applications. A stable and reversible redox system can undergo numerous cycles of oxidation and reduction without significant degradation, which is essential for devices like rechargeable batteries, supercapacitors, and electrocatalysts.

The stability of diruthenium complexes in different oxidation states can be assessed through techniques like cyclic voltammetry. A chemically reversible process will show a ratio of anodic to cathodic peak currents close to unity, and the peak potentials will not shift significantly with repeated cycling. For some diruthenium complexes, certain redox couples, such as the one involving the Ru₂⁶⁺ and Ru₂⁵⁺ states, have been shown to be reversible, while others, like the transition to the Ru₂⁷⁺ state, can be almost irreversible. acs.org

The reversibility of these redox processes is often influenced by the nature of the ligands surrounding the diruthenium core and the solvent used. nih.govacs.org For instance, the presence of specific axial ligands can affect the reversibility of the redox couples. nih.gov

In the context of ruthenium oxide materials used as electrodes, electrochemical stability is paramount for long-term performance. Sputtered ruthenium oxide films have demonstrated good reversibility in their charge-injection processes, which is crucial for their use in neural stimulation. mdpi.com The stability of these films has been confirmed through extensive cycling, showing minimal changes in their electrochemical characteristics. nih.gov

However, the stability of ruthenium oxides is not absolute. For example, in the context of the oxygen evolution reaction (OER) in acidic media, ruthenium dioxide (RuO₂) can undergo dissolution, leading to deactivation. nih.gov Research has shown that modulating the local coordination structure, such as by introducing metallic Ru-Ru interactions, can significantly enhance the electrochemical stability by increasing the energy barrier for dissolution. nih.gov

Influence of Ligand Environment and Oxidation State on Electrochemical Properties

The electrochemical properties of diruthenium oxide systems are profoundly influenced by the ligand environment surrounding the diruthenium core and the oxidation state of the ruthenium centers. The electronic and steric properties of the ligands can be systematically varied to fine-tune the redox potentials and the stability of different oxidation states.

Influence of Ligand Environment:

The electron-donating or electron-withdrawing nature of the ligands directly impacts the electron density at the metal centers, thereby shifting the redox potentials. Electron-donating ligands increase the electron density on the diruthenium core, making it easier to oxidize and thus shifting the oxidation potentials to lower (less positive) values. rsc.orgrsc.org Conversely, electron-withdrawing ligands decrease the electron density, making oxidation more difficult and shifting the potentials to more positive values. rsc.org This effect has been systematically studied by introducing various substituents on the bridging ligands. acs.orgrsc.org

The type of bridging and axial ligands also plays a crucial role. acs.orgnih.gov Different ligands can stabilize different oxidation states and influence the reversibility of the redox processes. nih.govnih.gov For example, the substitution of acetate (B1210297) ligands with formamidinate or carbonate ligands in paddlewheel diruthenium complexes has been shown to increase the electron density on the diruthenium core and favor a reversible Ru₂⁵⁺/Ru₂⁶⁺ oxidation process. rsc.org

Influence of Oxidation State:

Furthermore, the oxidation state can influence the electronic communication between the two ruthenium centers in a dinuclear complex. In some cases, the bridging ligand can act as a "superexchange" medium, facilitating charge transfer between the metal centers. The efficiency of this communication can be dependent on the oxidation state of the ruthenium bridge. conicet.gov.ar

In extended systems like ruthenium oxide, the oxidation state of the surface ruthenium atoms is a key determinant of its catalytic activity and stability. For instance, in the oxygen evolution reaction, the catalytic cycle involves the formation of higher oxidation states of ruthenium. acs.org The stability of these high-valent species against dissolution is a critical factor for the long-term performance of the catalyst. nih.gov

Charge Storage Mechanisms in Diruthenium Oxide Electrode Materials

Diruthenium oxide and, more broadly, ruthenium oxide-based materials are renowned for their exceptional charge storage capabilities, which makes them highly promising for applications in electrochemical capacitors, also known as supercapacitors. The primary charge storage mechanism in these materials is pseudocapacitance, which involves fast and reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. researchgate.netcore.ac.uk This mechanism allows for significantly higher energy storage densities compared to electric double-layer capacitors (EDLCs), which store charge purely electrostatically.

The charge storage in ruthenium oxide materials arises from a series of reversible redox transitions involving different oxidation states of ruthenium. mdpi.com Hydrous ruthenium oxide (RuO₂·nH₂O) is particularly effective because its hydrated and amorphous structure provides a large surface area and facilitates proton conduction, allowing for the efficient utilization of the inner parts of the material for charge storage. osti.govrsc.orgacs.org

Electric double-layer capacitance (Cdl): This is the non-faradaic charge storage that occurs at the electrode-electrolyte interface, similar to carbon-based supercapacitors.

Adsorption-related charge (Cad): This involves the electrosorption of ions onto the surface of the ruthenium oxide.

Irreversible and reversible redox-related charge (Cirr and Credox): This is the pseudocapacitive contribution arising from the faradaic reactions of the ruthenium species. The reversible redox reactions are the primary source of the high capacitance.

The specific redox reactions involved in the charge storage process in acidic electrolytes are believed to involve the intercalation and deintercalation of protons accompanied by the change in the oxidation state of ruthenium, for example:

RuOₓ(OH)ᵧ + δH⁺ + δe⁻ ↔ RuOₓ₋₋δ(OH)ᵧ₊δ

This process allows for a continuous change in the oxidation state of ruthenium over a wide potential range, resulting in the characteristic rectangular shape of the cyclic voltammogram, which is a hallmark of capacitive behavior. electrochemsci.org

The nanostructure of the ruthenium oxide material plays a critical role in its charge storage performance. Highly dispersed nanoparticles and porous structures enhance the accessible surface area and facilitate ion transport, leading to higher specific capacitance and better rate capability. rsc.orgrmme.ac.cn

Catalytic Applications of Diruthenium Oxide Formulations

Heterogeneous Catalysis by Ruthenium Oxide Surfaces and Nanoparticles

Ruthenium oxide, particularly in the form of nanoparticles and supported catalysts, serves as a robust platform for heterogeneous catalysis. The high surface area and the electronic properties of these materials are key to their efficacy in various industrial and laboratory-scale reactions.

The synthesis of primary amines through reductive amination is a critical process in the chemical industry, with applications in the production of dyes, detergents, and pharmaceuticals. titech.ac.jp Heterogeneous ruthenium-based catalysts have emerged as highly effective for this purpose. mdpi.com

Researchers have developed a high-performance, reusable ruthenium-based catalyst (Ru–MgO/TiO₂) for producing primary amines from alcohols and ammonia (B1221849) without the need for external hydrogen gas. titech.ac.jprsc.org This catalyst operates under mild conditions, around 100°C, and achieves high yields of up to 94%. titech.ac.jp The MgO component is believed to enhance reactivity by donating electrons to the ruthenium. titech.ac.jp This system is applicable to a variety of alcohols and provides an efficient route for synthesizing 2,5-bis(aminomethyl)furan (B21128) (BAMF), a key biomonomer. rsc.org

Another effective catalyst is ruthenium supported on alumina (B75360) (Ru/Al₂O₃), which is cost-effective and recyclable for the aerobic oxidation of primary and secondary amines to nitriles and imines. organic-chemistry.org This catalyst uses dioxygen as the oxidant, presenting an environmentally friendly alternative to traditional stoichiometric metal oxidants. organic-chemistry.org For the reductive amination of aldehydes, Ru catalysts supported on γ-Al₂O₃ and θ-Al₂O₃ have shown high selectivity for primary amines. mdpi.com The choice of support material plays a crucial role in determining the selectivity of the Ru catalyst, with basic or neutral supports favoring the formation of primary amines. mdpi.com Historically, ruthenium oxide was one of the first catalysts used by Sabatier in 1909 for the preparation of amines from alcohol. encyclopedia.pub

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ru–MgO/TiO₂ | Alcohols, Ammonia | Primary Amines | High yield (up to 94%) at ~100°C without H₂ gas. Reusable. | titech.ac.jprsc.org |

| Ru/Al₂O₃ | Amines, O₂ | Nitriles, Imines | Efficient, recyclable, and environmentally friendly aerobic oxidation. | organic-chemistry.org |

| Ru/γ-Al₂O₃ | Heptaldehyde, NH₃, H₂ | Primary Amines | 94% yield of primary amine at 100% conversion. | mdpi.com |

Hydrous ruthenium oxide (HRO) has been identified as an efficient and eco-friendly pre-catalyst for the hydrogenation of a wide range of organic molecules, including alkenes, carbonyl compounds, and aromatics. google.comcsmcri.res.in A key advantage of HRO is that it does not require a prior reduction step, as the catalytically active Ru(0) species is generated in situ under the reaction conditions. csmcri.res.innih.gov This process is particularly effective in an aqueous medium, aligning with green chemistry principles. csmcri.res.infrontiersin.org

HRO and its supported forms have been successfully used for the hydrogenation of biomass-derived molecules. nih.govosti.gov For instance, HRO supported on Na-β zeolite catalyzes the complete conversion of sugars like xylose, glucose, and mannose to their corresponding sugar alcohols (xylitol, sorbitol, and mannitol) with 100% selectivity. nih.govfrontiersin.org The activity of the catalyst is dependent on temperature and hydrogen pressure, which influence the in situ reduction of HRO to active Ru(0) nanoparticles. nih.govfrontiersin.orgfrontiersin.org Similarly, a novel hydrous ruthenium oxide precursor has been used for the hydrogenation of levulinic acid to γ-valerolactone (GVL) under mild conditions, achieving quantitative conversion and yield within 30 minutes. nih.gov Ruthenium supported on various oxides like ZrO₂, Al₂O₃, and TiO₂ has also shown high activity and selectivity in the hydrogenation of levulinic acid. nih.govfrontiersin.org

| Catalyst | Substrate | Product | Reaction Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| HRO/Na-β | Xylose, Glucose, Mannose | Xylitol, Sorbitol, Mannitol | 120°C, 30 bar H₂, 1 h (Xylose) | 100% Conversion, 100% Selectivity | nih.govfrontiersin.org |

| Hydrous Ruthenium Oxide | Levulinic Acid | γ-valerolactone (GVL) | 50°C, 10 bar H₂, 30 min | Quantitative Conversion and Yield | nih.gov |

| Ru/ZrO₂ | Levulinic Acid | γ-valerolactone (GVL) | 170°C, 27 bar H₂, 7 h | 99% Conversion, 99.9% Selectivity | frontiersin.org |

Ruthenium-based catalysts are highly active in decomposition reactions, particularly for ammonia (NH₃) and formic acid (HCOOH), which are considered important hydrogen carriers. For ammonia decomposition, Ru is the most active metal, with the reaction being structure-sensitive. mdpi.com The catalytic performance is influenced by the support material and the size of the Ru nanoparticles. mdpi.comnih.gov Supports like carbon nanotubes (CNTs) and metal oxides such as MgO and Al₂O₃ are commonly used. nih.govacs.org Promoters like cesium and lanthanum can enhance the low-temperature activity of Ru/Al₂O₃ catalysts by facilitating the desorption of nitrogen atoms, which is often the rate-determining step. acs.org

In the case of formic acid decomposition, heterogeneous catalysts based on mono- or bimetallic Pd/Ru have shown good activity and selectivity towards dehydrogenation to produce H₂ and CO₂. mdpi.com Homogeneous ruthenium complexes are also highly effective, achieving selective decomposition of formic acid under mild conditions. epfl.chresearchgate.net

Furthermore, ruthenium complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆, have been identified as a novel class of catalysts for ammonia synthesis. dicp.ac.cn These catalysts operate under mild conditions and mediate dinitrogen reduction through a non-dissociative pathway, which is energetically more favorable than the dissociative mechanism of conventional iron or ruthenium metal catalysts. dicp.ac.cnchemrxiv.org

Hydrogenation Processes

Homogeneous Catalysis Mediated by Diruthenium Complexes with Oxide Coordination

Diruthenium complexes, often featuring bridging oxide or related ligands, are pivotal in homogeneous catalysis, enabling a variety of organic transformations with high efficiency and selectivity.

Diruthenium and other ruthenium complexes are known to catalyze the isomerization of alkynes. A common transformation is the rearrangement of terminal alkynes to vinylidene complexes. acs.orgacs.org This process can be promoted by half-sandwich ruthenium complexes, where hydrido-alkynyl derivatives act as metastable intermediates. acs.org The mechanism for this isomerization can be complex, with possibilities including a direct 1,2-hydrogen shift or a pathway involving a hydrido-alkynyl intermediate. acs.org

Diruthenium complexes have been specifically studied for their ability to mediate the coupling of alkenyl ligands with alkynes. unipi.it For example, a diruthenium complex with a bridging alkenyl ligand was shown to react with alkynes, leading to either ruthenacyclopentene-based hydrocarbyl ligands or butadienyl complexes via a proposed hydrogen migration step. unipi.it The specific outcome depends on the substituents on the alkyne. unipi.it In other systems, ruthenium catalysts facilitate the anti-Markovnikov addition of carboxylic acids or carbamates to terminal alkynes, a process believed to proceed through a ruthenium-vinylidene intermediate. nih.gov

| Catalyst System | Transformation | Proposed Intermediate | Key Feature | Reference |

|---|---|---|---|---|

| [CpRuCl(dippe)] | Terminal Alkyne to Vinylidene Isomerization | [CpRu(H)(C⋮CR)(dippe)]⁺ | Metastable hydrido-alkynyl intermediate observed. | acs.org |

| [Ru₂(Cp)₂(Cl)(CO)(μ-CO){μ-η¹:η²-C(Ph)=CH(Ph)}] | Alkenyl-Alkyne Coupling | Ruthenacycle | Formation of new C-C bonds on a diruthenium scaffold. | unipi.it |

| Ru(methallyl)₂dppb | Anti-Markovnikov addition of carbamates to alkynes | Ruthenium-vinylidene | Regioselective formation of vinylcarbamates. | nih.gov |

Mechanistic Investigations of Catalytic Cycles Involving Diruthenium Oxide Intermediates

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For ruthenium-catalyzed reactions, several mechanisms have been proposed and investigated.

In transfer hydrogenation reactions, two primary mechanisms are often considered: an inner-sphere mechanism involving a metal alkoxide intermediate and an outer-sphere mechanism featuring a concerted transfer of a hydride and a proton via a six-membered transition state. diva-portal.org Studies on Ru(arene)(amino alcohol) catalyzed transfer hydrogenation suggest the reaction proceeds via the concerted outer-sphere mechanism. acs.org The formation of ruthenium-hydride intermediates is a common feature in these reactions, and these species have been observed even within living cells, highlighting their stability. nih.govacs.org These hydride intermediates can be formed through various pathways, including β-hydride elimination from a ruthenium-alkoxide species or reaction with a hydrogen donor like formic acid. acs.orgnih.gov

For water oxidation catalyzed by ruthenium complexes, a central challenge in artificial photosynthesis, several mechanisms are debated. researchgate.net These include water nucleophilic attack on a high-valent Ru=O species, or the direct coupling of two Ru=O units. mdpi.comdiva-portal.orgmdpi.com Mechanistic studies on the cis-[Ru(bpy)₂(H₂O)₂]²⁺ catalyst suggest that the formation of a di-ruthenium complex may play a role in the catalytic cycle. mdpi.com For some Ru-bda (2,2′-bipyridine-6,6′-dicarboxylic acid) catalysts, the rate-determining step is proposed to be the coupling of two seven-coordinate Ru(V)=O units to form a dimeric peroxide species. pnas.org The nature of the ligands and the formation of intermediates like [Ru(IV)=O O=Ru(IV)]⁴⁺ are critical to the catalytic pathway. mdpi.com

The isomerization of alkynes to vinylidenes at ruthenium centers also involves distinct mechanistic steps. The process can be initiated by the formation of a π-alkyne adduct, which then rearranges to a hydrido-alkynyl intermediate before forming the final vinylidene complex. acs.orgacs.org Computational studies have been employed to elucidate the feasibility of these pathways and the role of counterions and solvents in assisting the isomerization. researchgate.netnih.gov

Design Principles for High-Performance Diruthenium Oxide Catalysts

The rational design of high-performance diruthenium oxide catalysts is a multifaceted endeavor aimed at enhancing catalytic activity, stability, and selectivity. Key principles revolve around the meticulous control of the catalyst's physical and electronic properties at the nanoscale. researchgate.net Strategies often involve surface engineering, alloy engineering, and single-atom engineering to create advanced ruthenium-based catalysts. rsc.org

Another critical principle is the optimization of the electronic structure. researchgate.net This can be accomplished through several methods, including:

Doping: Introducing foreign elements into the diruthenium oxide lattice can modify its electronic properties and create more favorable binding energies for reaction intermediates. researchgate.net For instance, integrating elements like cobalt, iron, and nickel to create high-entropy oxides can alter the electronic structure and enhance activity and stability. bohrium.com

Vacancy and Strain Engineering: The creation of atomic vacancies and the introduction of lattice strain can also tune the electronic environment of the active sites, leading to improved performance. researchgate.netresearchgate.net

Interface Engineering: Designing catalysts with well-defined interfaces between diruthenium oxide and a support material or a co-catalyst can induce synergistic effects. researchgate.netd-nb.info For example, the electronic coupling between single-atom ruthenium and cobalt-iron layered double hydroxides has been shown to stabilize the ruthenium atoms and enhance catalytic activity. d-nb.info

Controlling the reaction pathway is also a key design consideration. The mechanism of a reaction, such as the oxygen evolution reaction (OER), can proceed via different pathways, like the adsorbate evolution mechanism (AEM) or the lattice oxygen mechanism (LOM). rsc.orgnih.gov The stability of the catalyst is closely linked to the dominant reaction pathway. rsc.org By tuning the catalyst's properties, such as the Ru-O bond strength, it is possible to guide the reaction towards a more stable pathway, thereby enhancing durability. nih.gov Strengthening the Ru-O bonding can increase the energy required to form ruthenium vacancies, thus improving stability. nih.gov

The following table summarizes key design principles for high-performance diruthenium oxide catalysts.

| Design Principle | Strategy | Desired Outcome |

| Maximize Active Sites | Synthesize single-atom catalysts; Increase surface-to-volume ratio. researchgate.netd-nb.info | Higher catalytic performance and reduced catalyst cost. d-nb.info |

| Optimize Electronic Structure | Doping with foreign elements; Create vacancies and lattice strain. researchgate.netbohrium.com | Tune binding energies for intermediates, enhancing activity and stability. bohrium.comnih.gov |

| Interface Engineering | Create strong electronic coupling with support materials (e.g., layered double hydroxides). d-nb.info | Stabilize active sites and improve overall catalytic function. d-nb.info |

| Control Reaction Pathway | Tune Ru-O bond strength to favor stable mechanisms like AEM. rsc.orgnih.gov | Enhance catalyst durability by preventing degradation pathways. nih.gov |

| High-Entropy Design | Integrate multiple foreign metal elements (e.g., Ir, Fe, Co, Ni) to create abundant grain boundaries. bohrium.com | Alter electronic structure and oxygen intermediate binding energies for enhanced activity and stability. bohrium.com |

Catalyst Deactivation Mechanisms and Regeneration Strategies

Deactivation Mechanisms

The long-term performance of diruthenium oxide catalysts can be compromised by several deactivation mechanisms that lead to a loss of activity and stability. lu.sersc.org Understanding these mechanisms is essential for developing robust catalysts and effective regeneration protocols.